molecular formula C16H16N6O3S B2595415 N-(3-acetamidophenyl)-2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide CAS No. 877639-07-1

N-(3-acetamidophenyl)-2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide

Cat. No. B2595415
CAS RN: 877639-07-1
M. Wt: 372.4
InChI Key: WBNUBJZZPCFTIK-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C16H16N6O3S and its molecular weight is 372.4. The purity is usually 95%.
BenchChem offers high-quality N-(3-acetamidophenyl)-2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-acetamidophenyl)-2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiasthma Agents

Triazolopyrimidines, related to the queried compound, have been investigated for their potential as antiasthma agents. The human basophil histamine release assay identified 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines as active mediator release inhibitors, indicating potential utility in asthma management (Medwid et al., 1990).

Insecticidal Applications

Research into heterocycles incorporating a thiadiazole moiety, similar in structure to the compound , demonstrated insecticidal activity against the cotton leafworm, Spodoptera littoralis. This suggests that modifications to the compound could yield valuable insecticidal agents (Fadda et al., 2017).

Amplifiers of Phleomycin

Derivatives of triazolopyrimidines, akin to the compound of interest, have shown to amplify the effects of phleomycin against E. coli, highlighting their potential in enhancing antibiotic efficacy (Brown et al., 1978).

PET Imaging Agents

Compounds within the pyrazolopyrimidine family have been developed as selective ligands for the translocator protein (18 kDa), useful in PET imaging to investigate neurological conditions, demonstrating the potential of structurally related compounds in diagnostic imaging (Dollé et al., 2008).

Anticancer and Antimicrobial Activity

New analogs of triazolophthalazines, sharing a core structure with the queried compound, have been synthesized and shown to inhibit the HCT 116 cancer cell line, indicating potential for anticancer applications. Additionally, some of these compounds displayed antimicrobial activities, suggesting a dual-use potential in medical research (Kumar et al., 2019).

properties

IUPAC Name

N-(3-acetamidophenyl)-2-[(5-methyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O3S/c1-9-6-13(24)19-15-20-21-16(22(9)15)26-8-14(25)18-12-5-3-4-11(7-12)17-10(2)23/h3-7H,8H2,1-2H3,(H,17,23)(H,18,25)(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNUBJZZPCFTIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3=CC=CC(=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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